1-(Dimethoxymethyl)-2,4-difluorobenzene
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Overview
Description
1-(Dimethoxymethyl)-2,4-difluorobenzene is an organic compound characterized by the presence of two methoxy groups and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the final product by the addition of another methoxy group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-2,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.
Reduction: Formation of 1-(dimethoxymethyl)-2,4-difluorobenzyl alcohol.
Substitution: Formation of 2,4-difluoroaniline or 2,4-difluorothiophenol.
Scientific Research Applications
1-(Dimethoxymethyl)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
- 1-(Dimethoxymethyl)-2-fluorobenzene
- 1-(Dimethoxymethyl)-4-fluorobenzene
- 1-(Dimethoxymethyl)-2,4-dichlorobenzene
Comparison: 1-(Dimethoxymethyl)-2,4-difluorobenzene is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds with different substituents. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and material science.
Properties
IUPAC Name |
1-(dimethoxymethyl)-2,4-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCXOIPRVSWFFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C=C1)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597332 |
Source
|
Record name | 1-(Dimethoxymethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144062-35-1 |
Source
|
Record name | 1-(Dimethoxymethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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